molecular formula C11H11BrF3NO3S B8202703 1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}pyrrolidine

1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}pyrrolidine

Cat. No.: B8202703
M. Wt: 374.18 g/mol
InChI Key: UXARMDMMLWIFSO-UHFFFAOYSA-N
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Description

1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}pyrrolidine is an organic compound with the molecular formula C11H11BrF3NO3S It is characterized by the presence of a pyrrolidine ring attached to a benzene ring substituted with bromine, trifluoromethoxy, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}pyrrolidine typically involves the reaction of 4-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}pyrrolidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding benzene derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of the corresponding benzene derivative without the sulfonyl group.

Scientific Research Applications

1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}pyrrolidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzymatic activity or altering protein function. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

    1-Bromo-4-(trifluoromethoxy)benzene: Lacks the sulfonyl and pyrrolidine groups, making it less versatile in chemical reactions.

    4-Bromo-2-(trifluoromethoxy)benzenesulfonyl chloride: Used as a precursor in the synthesis of 1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}pyrrolidine.

    1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring, which may affect its chemical reactivity and biological activity.

Uniqueness: this compound is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the sulfonyl group provides strong binding interactions with biological targets. The pyrrolidine ring adds to its structural diversity, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-[4-bromo-2-(trifluoromethoxy)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO3S/c12-8-3-4-10(9(7-8)19-11(13,14)15)20(17,18)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXARMDMMLWIFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to general procedure C, 4-Bromo-2-trifluoromethoxy-benzenesulfonyl chloride (0.35 g, 1.03 mmol) and pyrrolidine (0.21 mL, 2.57 mmol) were stirred together with dry dichloromethane (5 mL) for 16 hours. 1-{[4-bromo-2-(trifluoromethoxy)phenyl]sulfonyl}pyrrolidine (0.25 g, 65%) was provided after purification. MS (ESI) m/z 374. HPLC purity 100.0% at 210-370 nm, 10.1 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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